(Methylpyridazine piperidine propyloxyphenyl)ethylacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of the Methylpyridazine Group: This can be achieved through the reaction of appropriate pyridazine precursors with methylating agents under controlled conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via ring-closing metathesis or aza Diels–Alder reactions.
Attachment of the Propyloxyphenyl Group: This step involves the reaction of phenol derivatives with propylating agents.
Esterification to Form Ethylacetate: The final step involves esterification reactions to attach the ethylacetate group to the combined structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE: Similar structure but with a butyloxyphenyl group instead of propyloxyphenyl.
(METHYLPYRIDAZINE PIPERIDINE METHYLOXYPHENYL)ETHYLACETATE: Contains a methyloxyphenyl group.
Uniqueness
(METHYLPYRIDAZINE PIPERIDINE PROPYLOXYPHENYL)ETHYLACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
CAS No. |
124436-97-1 |
---|---|
Molecular Formula |
C22H29N3O3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 4-[3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate |
InChI |
InChI=1S/C22H29N3O3/c1-3-27-22(26)19-7-9-20(10-8-19)28-16-4-5-18-12-14-25(15-13-18)21-11-6-17(2)23-24-21/h6-11,18H,3-5,12-16H2,1-2H3 |
InChI Key |
UEIUDEUUVLYRFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C |
Appearance |
Solid powder |
Key on ui other cas no. |
124436-97-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate R 78206 R-78206 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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